Cas no 944894-01-3 (3-(4-Methylphenyl)sulfamoylthiophene-2-carboxylic Acid)

3-(4-Methylphenyl)sulfamoylthiophene-2-carboxylic acid is a specialized sulfonamide derivative featuring a thiophene-carboxylic acid backbone. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate for synthesizing bioactive molecules. The presence of the sulfamoyl group enhances its reactivity, enabling selective modifications, while the carboxylic acid moiety offers further functionalization opportunities. Its structural features make it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound exhibits moderate stability under standard conditions, facilitating handling in synthetic workflows. Its purity and well-defined structure support reproducible results in research applications.
3-(4-Methylphenyl)sulfamoylthiophene-2-carboxylic Acid structure
944894-01-3 structure
Product name:3-(4-Methylphenyl)sulfamoylthiophene-2-carboxylic Acid
CAS No:944894-01-3
MF:C12H11NO4S2
MW:297.35004067421
CID:5050124

3-(4-Methylphenyl)sulfamoylthiophene-2-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid
    • NE41539
    • 3-{[(4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylic acid
    • 3-(4-Methylphenyl)sulfamoylthiophene-2-carboxylic Acid
    • Inchi: 1S/C12H11NO4S2/c1-8-2-4-9(5-3-8)13-19(16,17)10-6-7-18-11(10)12(14)15/h2-7,13H,1H3,(H,14,15)
    • InChI Key: GHNLVOMDZQUOIL-UHFFFAOYSA-N
    • SMILES: S(C1C=CSC=1C(=O)O)(NC1C=CC(C)=CC=1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 424
  • XLogP3: 2.4
  • Topological Polar Surface Area: 120

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Melting Point: 192-194 °C
  • Boiling Point: 508.9±60.0 °C at 760 mmHg
  • Flash Point: 261.5±32.9 °C
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

3-(4-Methylphenyl)sulfamoylthiophene-2-carboxylic Acid Security Information

3-(4-Methylphenyl)sulfamoylthiophene-2-carboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-62167-0.25g
3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid
944894-01-3 95.0%
0.25g
$116.0 2025-03-21
Enamine
EN300-62167-10.0g
3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid
944894-01-3 95.0%
10.0g
$1346.0 2025-03-21
Enamine
EN300-62167-1.0g
3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid
944894-01-3 95.0%
1.0g
$314.0 2025-03-21
Enamine
EN300-62167-0.5g
3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid
944894-01-3 95.0%
0.5g
$218.0 2025-03-21
Aaron
AR01A9DC-1g
3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid
944894-01-3 95%
1g
$457.00 2025-02-10
1PlusChem
1P01A950-500mg
3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid
944894-01-3 95%
500mg
$316.00 2025-03-04
A2B Chem LLC
AV57220-10g
3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid
944894-01-3 95%
10g
$1452.00 2024-07-18
1PlusChem
1P01A950-2.5g
3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid
944894-01-3 95%
2.5g
$821.00 2024-04-19
1PlusChem
1P01A950-10g
3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid
944894-01-3 95%
10g
$1726.00 2024-04-19
1PlusChem
1P01A950-1g
3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid
944894-01-3 95%
1g
$444.00 2025-03-04

Additional information on 3-(4-Methylphenyl)sulfamoylthiophene-2-carboxylic Acid

Professional Introduction to 3-(4-Methylphenyl)sulfamoylthiophene-2-carboxylic Acid (CAS No. 944894-01-3)

3-(4-Methylphenyl)sulfamoylthiophene-2-carboxylic Acid, identified by its CAS number 944894-01-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the sulfonamide class, characterized by the presence of a sulfur atom bonded to two oxygen atoms in a sulfonyl group, attached to an amine moiety. The molecular structure incorporates a thiophene ring, which is a five-membered heterocyclic compound containing sulfur, and a phenyl ring substituted with a methyl group at the para position. Such structural features make it a promising candidate for various biochemical interactions and drug development applications.

The< strong>3-(4-Methylphenyl)sulfamoylthiophene-2-carboxylic Acid molecule exhibits unique physicochemical properties due to its aromatic and heterocyclic components. The thiophene ring contributes to its stability and reactivity, while the sulfonamide group enhances its solubility in polar solvents, making it suitable for formulation in aqueous-based pharmaceutical systems. These properties are crucial for drug design, as they influence bioavailability, metabolic stability, and interaction with biological targets.

In recent years, sulfonamide derivatives have been extensively studied for their potential therapeutic effects across multiple disease domains. The< strong>4-Methylphenyl substituent in this compound may play a pivotal role in modulating its pharmacokinetic behavior and binding affinity to specific biological receptors. Preliminary studies suggest that derivatives of this nature could exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory responses and metabolic disorders.

One of the most compelling aspects of< strong>3-(4-Methylphenyl)sulfamoylthiophene-2-carboxylic Acid is its versatility in serving as a building block for more complex pharmacophores. Researchers have leveraged its scaffold to develop novel compounds with enhanced pharmacological profiles. For instance, modifications at the thiophene ring or the sulfonamide moiety can lead to derivatives with improved selectivity or reduced toxicity. This adaptability underscores its significance in synthetic chemistry and drug discovery pipelines.

The< strong>sulfamoylthiophene core of this compound has been explored in several cutting-edge studies aimed at addressing unmet medical needs. A notable area of research involves its potential application in oncology, where sulfonamide-based molecules have shown promise as inhibitors of kinases and other enzymes overexpressed in cancer cells. The unique combination of the thiophene and phenyl rings may enable selective targeting of pathological pathways while minimizing off-target effects.

Furthermore, the< strong>methylphenyl substituent introduces a lipophilic character to the molecule, which can be advantageous for crossing biological membranes. This feature is particularly relevant for drugs designed to act peripherally or within specific cellular compartments. Computational modeling and high-throughput screening have been employed to optimize the structure-activity relationships (SAR) of this class of compounds, leading to more refined derivatives with improved efficacy.

In academic circles,< strong>3-(4-Methylphenyl)sulfamoylthiophene-2-carboxylic Acid has been utilized as a reference compound in mechanistic studies investigating sulfonamide-receptor interactions. Its well-defined structure allows researchers to probe how subtle changes in electronic distribution or steric hindrance influence binding affinity and functional outcomes. Such insights are invaluable for rational drug design, enabling chemists to predict the behavior of new analogs before experimental synthesis.

The pharmaceutical industry has also recognized the potential of< strong>CAS No. 944894-01-3 as an intermediate for large-scale production of therapeutic agents. Its synthesis involves well-established organic reactions, including sulfonylation and thiophene functionalization, making it accessible through multi-step synthetic routes. Efforts are ongoing to streamline these processes while maintaining high purity standards required for clinical applications.

Emerging research indicates that< strong>sulfamoylthiophenes, including derivatives like< strong>3-(4-Methylphenyl)sulfamoylthiophene-2-carboxylic Acid, may have applications beyond traditional therapeutic areas. For example, their ability to modulate redox-sensitive signaling pathways suggests potential utility in neuroprotective therapies or anti-inflammatory strategies targeting oxidative stress mechanisms.

The integration of computational chemistry into drug discovery has accelerated the evaluation of< strong>CAS No. 944894-01-3's pharmacological potential. Advanced algorithms predict its interaction with biological targets such as enzymes and receptors based on molecular docking simulations. These predictions guide experimental validation efforts, reducing reliance on trial-and-error approaches and expediting the development cycle.

In conclusion,< strong>3-(4-Methylphenyl)sulfamoylthiophene-2-carboxylic Acid represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. Its role as both a research tool and a precursor for novel therapeutics highlights its importance in addressing contemporary challenges in healthcare. As scientific understanding evolves, further exploration of this compound's potential will undoubtedly yield groundbreaking discoveries with far-reaching implications for patient care.

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